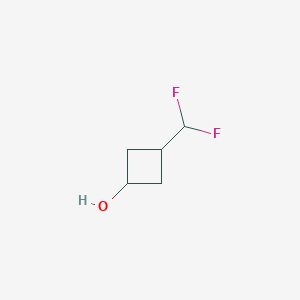
3-(Difluoromethyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a difluoromethyl group and a hydroxyl group. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
準備方法
The synthesis of 3-(Difluoromethyl)cyclobutan-1-ol involves several steps and can be achieved through different synthetic routes. One common method involves the difluoromethylation of cyclobutanone followed by reduction. The reaction conditions typically include the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and specific reaction conditions to ensure efficient conversion and minimize by-products .
化学反応の分析
3-(Difluoromethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and specific temperature controls to ensure the desired reaction pathway. Major products formed from these reactions include ketones, alkanes, and various substituted derivatives .
科学的研究の応用
3-(Difluoromethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing the binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
The molecular pathways involved include the inhibition of specific enzymes and the modulation of receptor activity. These effects can result in changes in cellular signaling and metabolic processes .
類似化合物との比較
3-(Difluoromethyl)cyclobutan-1-ol can be compared with other similar compounds such as:
3-(Trifluoromethyl)cyclobutan-1-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group.
3-(Chloromethyl)cyclobutan-1-ol: The presence of a chloromethyl group instead of a difluoromethyl group can affect the reactivity and toxicity of the compound.
3-(Bromomethyl)cyclobutan-1-ol: Similar to the chloromethyl derivative, the bromomethyl group can influence the reactivity and biological activity of the compound.
The uniqueness of this compound lies in its difluoromethyl group, which provides a balance between reactivity and stability, making it a versatile compound for various applications .
特性
IUPAC Name |
3-(difluoromethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O/c6-5(7)3-1-4(8)2-3/h3-5,8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZYTLJZQCLPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785332-95-7 |
Source


|
| Record name | 3-(difluoromethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
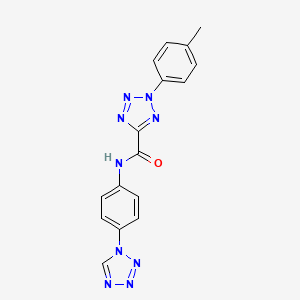
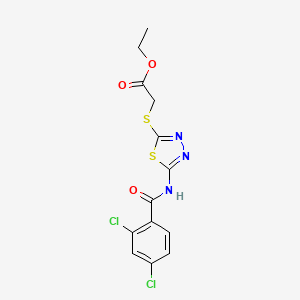
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2869163.png)
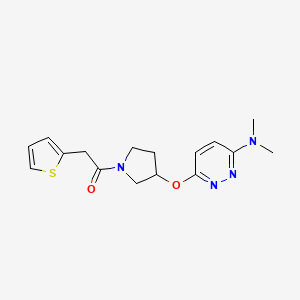
![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)
![N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2869166.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)
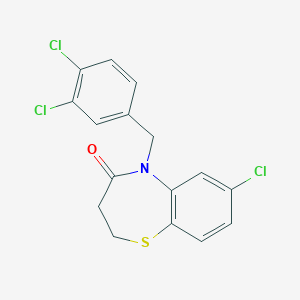
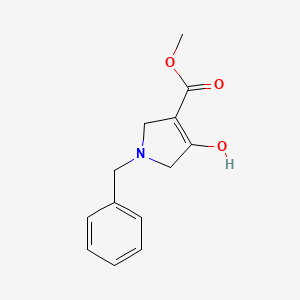
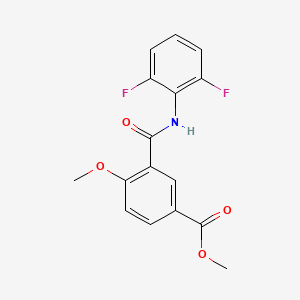
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide](/img/structure/B2869176.png)
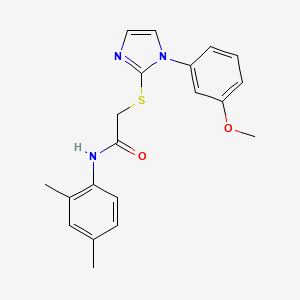
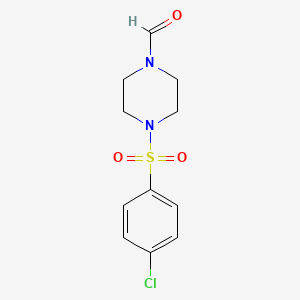
![2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2869182.png)
